molecular formula C8H7BrO2S B2787525 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide CAS No. 1171926-76-3

4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Cat. No.: B2787525
CAS No.: 1171926-76-3
M. Wt: 247.11
InChI Key: IUGRJKLRZLDUCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide involves the bromination of 2,3-dihydrobenzo[b]thiophene followed by oxidation of the resulting product. The starting materials are 2,3-dihydrobenzo[b]thiophene, Bromine, Acetic acid, and Hydrogen peroxide. The reaction involves two steps:

  • Bromination of 2,3-dihydrobenzo[b]thiophene using bromine and acetic acid as a solvent to yield 4-bromo-2,3-dihydrobenzo[b]thiophene.
  • Oxidation of 4-bromo-2,3-dihydrobenzo[b]thiophene using hydrogen peroxide in the presence of acetic acid to yield this compound.


Chemical Reactions Analysis

Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed, affording various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .

Biochemical Analysis

Biochemical Properties

The Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed, affording various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities . This indicates that 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide can interact with Rhodium (Rh) catalysts in biochemical reactions .

Cellular Effects

While specific cellular effects of this compound are not mentioned in the available literature, compounds of similar structure have been found to have significant applications in many biologically active compounds . These include inhibitors of tumor necrosis factor-α converting enzyme (TACE), antidiabetics, HIF-2a inhibitors, selective estrogen receptor modulators, and potential HIV-1 reverse transcriptase inhibitors.

Molecular Mechanism

The molecular mechanism of action of this compound involves Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides . This process affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .

Temporal Effects in Laboratory Settings

The compound is used in the synthesis of various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides, suggesting it may have a stable structure suitable for these reactions .

Metabolic Pathways

The compound is involved in Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides .

Properties

IUPAC Name

4-bromo-2,3-dihydro-1-benzothiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c9-7-2-1-3-8-6(7)4-5-12(8,10)11/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGRJKLRZLDUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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